

Modifying the biperidine core for improved potency

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Compound of Interest

Compound Name: *N,N*-dimethyl-4,4'-biperidine-1-sulfonamide

CAS No.: 1000958-59-7

Cat. No.: B1293053

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Biperidine Optimization Support Center (BOSC)

Status: Operational Current Queue: High Priority (Lead Optimization) Operator: Senior Application Scientist

Welcome to the Biperidine Optimization Hub

You are likely here because the biperidine scaffold (e.g., 4,4'-biperidine, 3,3'-biperidine) is a "privileged structure" in your hit list—common in GPCR ligands (e.g., CCR5 antagonists, Opioids) and kinase inhibitors. However, this scaffold presents a classic medicinal chemistry paradox: its flexibility and polarity drive high affinity, but those same features often trigger hERG liability and poor metabolic stability.

This guide is not a textbook; it is a troubleshooting manual for when your SAR (Structure-Activity Relationship) hits a wall.

Module 1: Potency Troubleshooting

Issue: "My biperidine analog shows low potency despite good theoretical docking scores."

Diagnosis: The flexibility of the C-C bond connecting the two piperidine rings often results in a high entropic penalty upon binding. The molecule must "freeze" into a specific bioactive conformation (e.g., twisted vs. extended) inside the pocket.

Technical Solution: Conformational Restriction Do not rely solely on N-substituents to drive potency. You must rigidify the core to pre-organize the pharmacophore.

Strategy 1: The "Rotational Lock" (Stereochemical Control)

If you are using 4,4'-bipiperidine, the rings can rotate freely. Switch to a 3,3'-bipiperidine or 3,4'-bipiperidine core.

- Why: The 3,3' connection introduces chirality (

vs

vs

). The steric clash between the ring protons restricts rotation, creating a defined vector for your substituents [1].

- Action: Synthesize both enantiomers. One will likely show a >10-fold potency boost by matching the receptor's required dihedral angle.

Strategy 2: Bridging the Core

If the open chain is too floppy, bridge the rings or the individual piperidines to lock the conformation.

- Spirocyclic Bioisosteres: Replace one piperidine with a spiro-cycle (e.g., 2-azaspiro[3.3]heptane) to alter the vector of the nitrogen lone pair without changing the molecular weight significantly [2].
- Tethering: Introduce a methylene or ethylene bridge between the nitrogen of one ring and the alpha-carbon of the other (fused systems), effectively creating a tricyclic core.

Module 2: Toxicity & Liability (hERG & ADME)

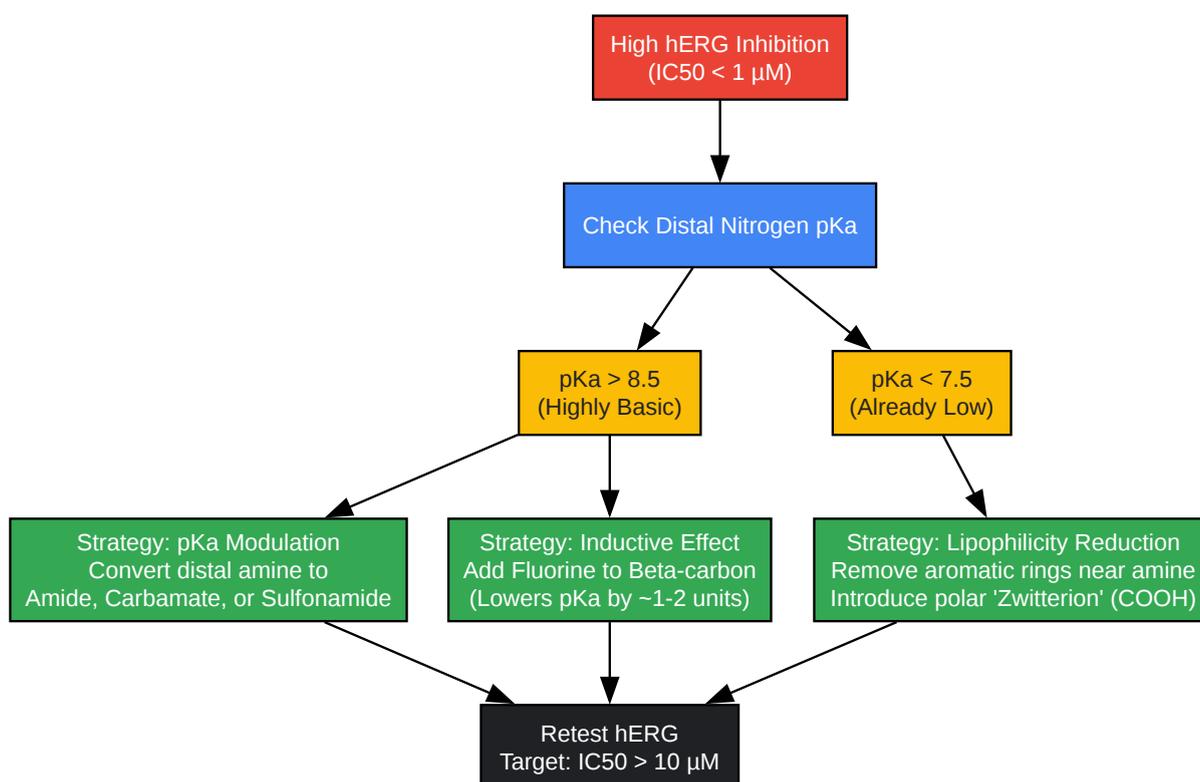
Issue: "My lead compound is potent (nM) but blocks the hERG channel (<1 μ M)."

Diagnosis: Bipiperidines contain two basic nitrogens. At physiological pH, they are often dicationic. The hERG channel pore is lined with aromatic residues (Tyr652, Phe656) that stabilize cations via cation-

interactions. A lipophilic linker + a basic amine is the perfect recipe for hERG blockade [3].

Technical Solution: The "pKa/Lipophilicity" See-Saw You must reduce the basicity of the distal nitrogen or shield it.

Troubleshooting Logic Flow



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Caption: Decision matrix for mitigating hERG liability in bipiperidine scaffolds based on basicity and lipophilicity adjustments.

Specific Fixes:

- Amide Capping: Convert the distal secondary amine to an amide. This removes the positive charge entirely at that center. Note: This may reduce solubility.

- Beta-Fluorination: Add a fluorine atom on the carbon

to the basic nitrogen. The electron-withdrawing effect lowers the pKa of the amine (e.g., from 9.5 to 8.0), reducing the percentage of cationic species available to bind hERG without killing the solubility completely [4].

Module 3: Metabolic Stability

Issue: "High clearance in microsomes ($t_{1/2} < 10$ min). The compound is being chewed up."

Diagnosis: The carbons

to the nitrogen atoms are metabolic "soft spots," susceptible to oxidative dealkylation by CYP450 enzymes (N-dealkylation or ring oxidation).

Technical Solution: Deuteration and Blocking

- Deuterium Switch: Replace the protons on the

-carbons with Deuterium. The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of hydrogen abstraction (Kinetic Isotope Effect) [5].

- Gem-Dimethyl Effect: Introduce a gem-dimethyl group adjacent to the nitrogen. This sterically hinders the approach of the CYP heme iron, blocking oxidation.

Experimental Protocol: Parallel Synthesis of N-Capped Analogs

Purpose: Rapidly scan substituents on the distal nitrogen to optimize the Potency/hERG ratio.

Scope: This protocol uses a "catch-and-release" solid-phase extraction (SPE) method to avoid time-consuming column chromatography for library generation.

Reagents:

- Core: Mono-Boc-protected piperidine (e.g., tert-butyl 4,4'-piperidine-1-carboxylate).

- Electrophiles: Diverse set of Acid Chlorides (R-COCl), Sulfonyl Chlorides (R-SO₂Cl), and Isocyanates (R-NCO).
- Scavenger Resins: PS-Trisamine (to scavenge excess electrophile), PS-Isocyanate (to scavenge excess amine).

Step-by-Step Workflow:

- Deprotection (The "Activation"):
 - Dissolve Mono-Boc-bipiperidine (0.1 mmol) in 1 mL DCM.
 - Add 1 mL TFA (Trifluoroacetic acid). Stir at RT for 1 hour.
 - Evaporate volatiles under stream. Critical: Ensure all TFA is removed to prevent interference in the next step.
- Coupling (The "Diversity Step"):
 - Redissolve the deprotected salt in 1 mL anhydrous DCM/DMF (4:1).
 - Add DIPEA (3.0 eq) to neutralize the salt and activate the amine.
 - Add the specific Electrophile (1.1 eq) (Acid Chloride for amides, Sulfonyl Chloride for sulfonamides).
 - Shake at RT for 4–12 hours.
- Purification (The "Scavenger Hunt"):
 - If Electrophile was Acid Chloride: Add PS-Trisamine resin (3 eq relative to excess acid chloride). This resin reacts with unreacted acid chloride.
 - If Amine was in excess: Add PS-Isocyanate resin. This reacts with unreacted bipiperidine core.
 - Shake for 2 hours.

- Isolation:
 - Filter off the resins.
 - Concentrate the filtrate.
 - Validation: Analyze via LC-MS. Purity is typically >90%, suitable for initial biological screening.

Quantitative Data Summary: Impact of Modifications

Modification	Effect on Potency	Effect on hERG (Safety)	Effect on Metabolic Stability
N-Methylation	Neutral/Variable	Negative (Increases basicity)	Negative (Demethylation risk)
N-Acylation (Amide)	Variable (Loss of H-bond donor)	Positive (Removes charge)	Positive (Stable link)
Beta-Fluorination	Neutral	Positive (Lowers pKa)	Positive (Blocks metabolism)
3,3'-Isomer Switch	High Positive (If correct enantiomer)	Neutral	Neutral
Spiro-cyclization	Positive (Rigidification)	Neutral	Positive (Metabolic block)

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